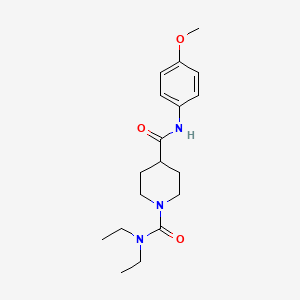![molecular formula C17H22FNO3 B5349660 2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine](/img/structure/B5349660.png)
2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine (referred to as FMOC-Morpholine) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and medicinal chemistry. FMOC-Morpholine is a morpholine derivative that has a cyclobutylcarbonyl group and a methoxymethyl group attached to the morpholine ring.
Aplicaciones Científicas De Investigación
FMOC-Morpholine has a wide range of potential applications in scientific research. One of the most promising applications is in drug development. FMOC-Morpholine has been shown to have potential as a scaffold for the development of new drugs. It can be used as a building block to create a variety of compounds that have potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of FMOC-Morpholine is not fully understood. However, it is believed that it interacts with specific proteins in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
FMOC-Morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. It has also been shown to have antitumor properties, which could make it a potential treatment for cancer. Additionally, it has been shown to have antiviral properties, which could make it a potential treatment for viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FMOC-Morpholine in lab experiments is its versatility. It can be used as a building block to create a variety of compounds, which makes it useful for a wide range of applications. Additionally, it is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, one limitation of using FMOC-Morpholine in lab experiments is that it can be difficult to purify. This can lead to impurities in the final product, which can affect the results of experiments.
Direcciones Futuras
There are many potential future directions for research involving FMOC-Morpholine. One area of research could focus on developing new drugs based on FMOC-Morpholine. Another area of research could focus on understanding the exact mechanism of action of FMOC-Morpholine. Additionally, research could focus on developing new synthesis methods for FMOC-Morpholine that are more efficient and produce higher yields. Finally, research could focus on developing new purification methods for FMOC-Morpholine that are more effective and produce purer products.
Métodos De Síntesis
FMOC-Morpholine can be synthesized using a variety of methods. One commonly used method involves reacting 4-fluoroaniline with cyclobutanone in the presence of a base to form 4-(cyclobutylamino)phenol. This product is then reacted with chloroacetyl chloride to form 4-(cyclobutylamino)phenylacetyl chloride. The resulting product is then reacted with morpholine in the presence of a base to form FMOC-Morpholine.
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-[1-(methoxymethyl)cyclobutyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3/c1-21-12-17(7-2-8-17)16(20)19-9-10-22-15(11-19)13-3-5-14(18)6-4-13/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOQPIWURJYMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3'R*,4'R*)-1'-[(2E)-3-phenyl-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5349578.png)
![N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349579.png)
![methyl 4-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]carbonohydrazonoyl}benzoate](/img/structure/B5349580.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-hydroxyacetamide](/img/structure/B5349589.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B5349596.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5349603.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5349604.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-isonicotinoylpiperidine-4-carboxylic acid](/img/structure/B5349613.png)
![ethyl 4-{[4-(3-hydroxy-3-methylbutyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5349622.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5349626.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5349634.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5349661.png)
![methyl 2-(5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5349667.png)